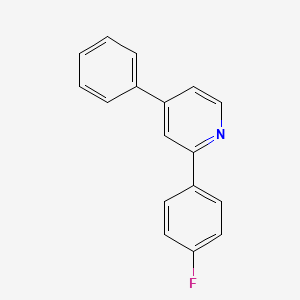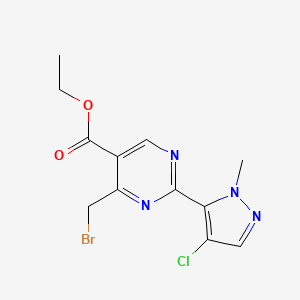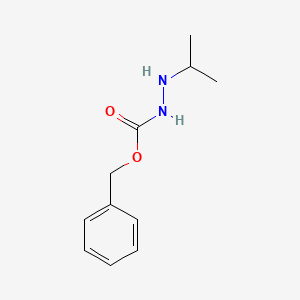
6-chloro-4-hydroxychromane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-hydroxychromane-2-carboxylic acid is a derivative of chromane, a benzopyran compound. This compound is notable for its potential antioxidant properties and its relevance in various scientific research fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-hydroxychromane-2-carboxylic acid typically involves the reaction of 6-chlorochroman-2-one with appropriate reagents to introduce the hydroxy and carboxylic acid functional groups. One common method includes the use of organocatalytic domino Michael/hemiacetalization reactions followed by oxidation and dehydroxylation .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-4-hydroxychromane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the carboxylic acid to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: 6-chloro-4-oxochromane-2-carboxylic acid.
Reduction: 6-chloro-4-hydroxychromane-2-methanol.
Substitution: 6-methoxy-4-hydroxychromane-2-carboxylic acid.
Aplicaciones Científicas De Investigación
6-Chloro-4-hydroxychromane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an additive in various formulations.
Mecanismo De Acción
The mechanism of action of 6-chloro-4-hydroxychromane-2-carboxylic acid involves its antioxidant properties. It can neutralize free radicals and reduce oxidative stress by donating hydrogen atoms or electrons. This compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, thereby modulating their activity and providing protective effects .
Comparación Con Compuestos Similares
6-Hydroxychromane-2-carboxylic acid: Lacks the chlorine atom but shares similar antioxidant properties.
6-Fluoro-chroman-2-carboxylic acid: Contains a fluorine atom instead of chlorine, which may alter its reactivity and biological activity.
Chroman-2-one derivatives: These compounds have a similar core structure but different functional groups, leading to varied biological activities.
Uniqueness: 6-Chloro-4-hydroxychromane-2-carboxylic acid is unique due to the presence of both chlorine and hydroxy groups, which contribute to its distinct chemical reactivity and potential biological activities. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H9ClO4 |
|---|---|
Peso molecular |
228.63 g/mol |
Nombre IUPAC |
6-chloro-4-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C10H9ClO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,7,9,12H,4H2,(H,13,14) |
Clave InChI |
AXMORFSBDKDFHD-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(C=CC(=C2)Cl)OC1C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Methyl-3,4,5,6-tetrahydro-2H-[1,4]bipyridinyl-3'-ylamine](/img/structure/B8311207.png)
![tert-butyl 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate](/img/structure/B8311232.png)


